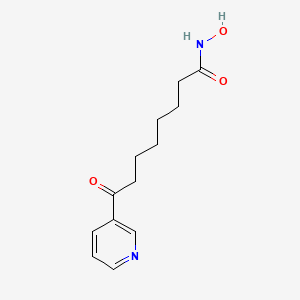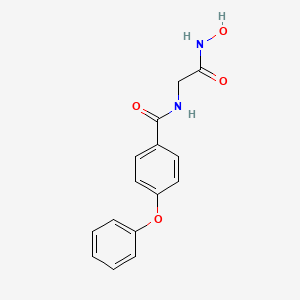
N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction conditions involve the use of ultrasonic irradiation, which enhances the reaction rate and yield.
Chemical Reactions Analysis
N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide involves its interaction with specific molecular targets, such as matrix metalloproteinase-1 (MMP-1) . This interaction leads to the inhibition of the enzyme’s activity, which can result in various biological effects, including anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide can be compared with other similar compounds, such as:
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound also exhibits inhibitory effects on specific enzymes and has similar applications in medicinal chemistry.
Methylamino-phenylalanyl-leucyl-hydroxamic acid: Another compound with hydroxamic acid functionality, used in enzyme inhibition studies.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c18-14(17-20)10-16-15(19)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9,20H,10H2,(H,16,19)(H,17,18) |
InChI Key |
NBSITGWGPCATOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


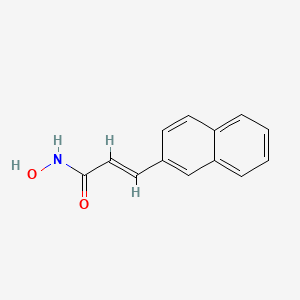

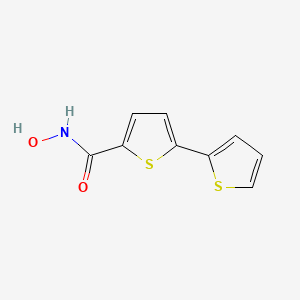
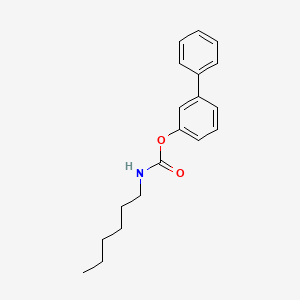
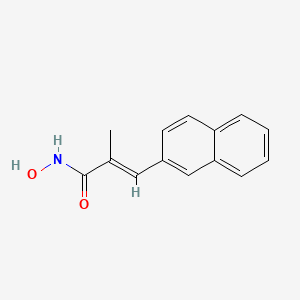
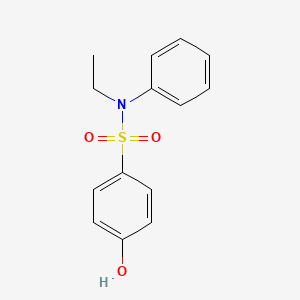
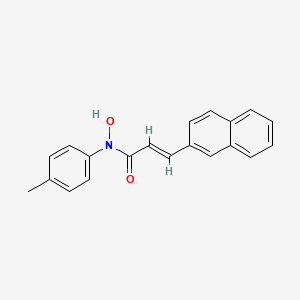
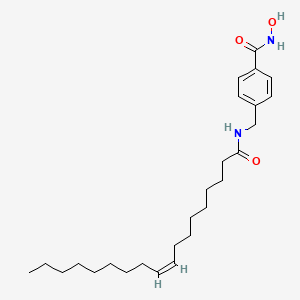
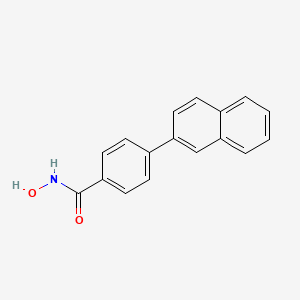
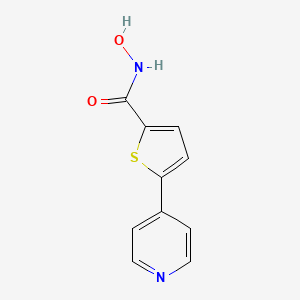
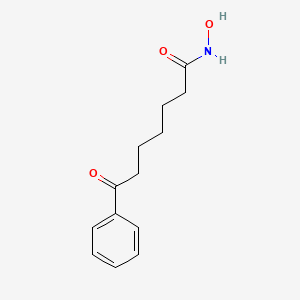
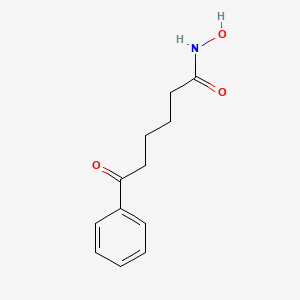
![2-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)-N-ethylacetamide](/img/structure/B10851893.png)
